Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 396.85 g/mol. It is classified as an organic compound, specifically a piperidine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases, including cancer.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Key Organics, where it is available in different quantities. It is categorized under chemical compounds with potential pharmacological activities due to its structural features that allow interaction with biological targets. The compound is often used in research settings to explore its efficacy and mechanism of action against specific diseases.
The synthesis of Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate typically involves several steps:
Technical details regarding specific reagents and conditions are generally proprietary or detailed in patent literature, such as those found in patents EP4212522A1 and WO2023249970A1, which describe synthetic pathways for related compounds .
The molecular structure features a piperidine ring substituted with a hydroxyl group and a carboxylate moiety. The presence of a benzyl group and a chlorofluorophenyl group enhances its biological activity.
Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions typical for amines and carboxylic acids, including:
Technical details regarding these reactions often depend on specific conditions such as temperature, solvent choice, and catalysts employed.
The mechanism of action for Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. Its structural components allow it to bind effectively to target sites, potentially inhibiting or modulating biological pathways associated with disease progression.
Data from studies indicate that compounds similar to this one may inhibit specific kinases or other proteins involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Relevant data on these properties can often be found in supplier safety data sheets or chemical databases like PubChem .
Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate has potential applications in:
Research into this compound's biological activity continues to expand its potential applications within medicinal chemistry and therapeutic development.
Table 1: Compound Identifiers
Property | Identifier |
---|---|
IUPAC Name | Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate |
CAS Registry Number | 1330583-65-7 |
Molecular Formula | C₂₀H₂₂ClFN₂O₃ |
ChemSpider ID | 29312791 |
PubChem CID | 56773848 |
The piperidine core is predominantly synthesized via pyridine hydrogenation, leveraging transition metal catalysis. Heterogeneous cobalt catalysts (e.g., cobalt/titanium nanoparticles) enable acid-free hydrogenation of substituted pyridines in aqueous media, achieving yields >90% under 50–100 bar H₂ at 80–120°C. This method is favored for its stereoselectivity and avoidance of harsh acids [3]. Alternatively, dearomatization strategies using rhodium(I)/pinacol borane or palladium catalysts allow access to cis-fluorinated piperidines—critical given the target compound’s fluorine substituent. Palladium catalysis (Pd/C, H₂, 60°C) is particularly effective for moisture-sensitive substrates, preserving axial fluorine configuration [3]. For N-protected intermediates like the 4-hydroxypiperidine precursor, Mannich-type cyclizations of carbonyl compounds with enolizable functionalities remain widely employed, though they require precise stoichiometric control to avoid over-functionalization [8].
Electrophilic halogenation of the aniline moiety occurs ortho to the amino group, exploiting its strong activating effect. Chlorination employs Cl₂ or SO₂Cl₂ in dichloromethane at 0°C, while fluorination uses Selectfluor® or F₂ in acetonitrile at ambient temperature. The ortho-fluoro and para-chloro configuration is stabilized by resonance, minimizing polyhalogenation byproducts. Steric hindrance from the ortho-fluorine necessitates longer reaction times (12–24 h) but enhances regioselectivity [5] [3]. In the synthesis of related compounds like donepezil, sequential halogenation via directed ortho-metalation (DoM) with n-BuLi followed by halogen quenching proves effective for unsymmetrical patterns [3].
The benzyl carbamate (Cbz) protecting group is installed through Schotten-Baumann conditions: reaction of 4-(aminomethyl)-4-hydroxypiperidine with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) at 0–5°C. Triethylamine (2.5 eq.) maintains pH 8–9, suppressing N,O-bis-carbamate formation [9] [3]. Alternative methods include carbonyldiimidazole (CDI)-mediated coupling, where imidazole-activated CO₂ facilitates esterification under anhydrous conditions (THF, 25°C, 2 h), yielding >85% of the Cbz-protected piperidine without epimerization [3].
The key step—reductive amination between 4-oxopiperidine-1-carboxylate and 4-chloro-2-fluoroaniline—demands tailored conditions. Polar aprotic solvents (DMF or acetonitrile) optimize imine formation, while catalytic acetic acid (5 mol%) accelerates equilibrium. Sodium triacetoxyborohydride (STAB-H) in dichloroethane (DCE) at 25°C achieves 92% conversion in 4 h, minimizing over-reduction [3]. Heterogeneous catalysts like Ru/Al₂O₃ (2 mol%) enable hydrogenative amination under 20 bar H₂, though substrate solubility in ethanol limits applicability. Nickel silicide catalysts offer cost-effective alternatives but require rigorous dehydration to prevent hydrolysis [3].
Table 2: Catalyst Comparison for Reductive Amination
Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
STAB-H | DCE | 25 | 92 | <5% Tertiary amine |
Ru/Al₂O₃ | Ethanol | 60 | 88 | 10% Dehalogenated species |
NiSi | Toluene | 80 | 78 | 15% Piperidine deprotection |
The aminomethylation step generates a chiral center at C4, producing racemic mixtures. Preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, 2 mL/min) resolves enantiomers (α = 1.32), though throughput is limited. Diastereomeric salt formation with L-tartaric acid in methanol achieves partial enrichment (de 70%), but requires iterative recrystallization. Notably, the 4-hydroxyl group enables kinetic resolution via lipase-catalyzed acetylation (CAL-B, vinyl acetate), enriching the (R)-enantiomer (ee 95%) at 40% conversion [3].
Table 3: Purification Methods for Racemic Mixtures
Method | Conditions | Enantiomeric Excess (ee) | Yield (%) |
---|---|---|---|
Chiral HPLC | Chiralpak AD-H, hexane/IPA 85:15 | >99% | 35 |
L-Tartrate Recrystallization | Methanol, 0°C, 3 cycles | 70% | 60 |
Enzymatic Resolution | CAL-B lipase, vinyl acetate, hexane, 25°C | 95% (R) | 55 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0